tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate is a complex organic compound that features a tert-butyl group, a diphenylsilyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction conditions often include anhydrous solvents like methylene chloride and low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines under specific conditions.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamate group would produce an amine.
Scientific Research Applications
tert-Butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate involves its ability to act as a protecting group. The tert-butyl and diphenylsilyl groups shield reactive sites on the molecule, preventing unwanted reactions during synthesis. This selective protection allows for the stepwise construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Another silyl protecting group used in organic synthesis.
tert-Butyldimethylsilyl chloride: Similar in function but with different steric properties.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: Used as an additive in high-voltage lithium metal batteries.
Uniqueness
tert-Butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate is unique due to its combination of a carbamate group with a tert-butyl(diphenyl)silyl protecting group. This combination provides both steric hindrance and chemical stability, making it particularly useful in complex synthetic pathways where selective protection is crucial .
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4Si/c1-25(2,3)31-24(29)27-21(20-28)14-13-19-30-32(26(4,5)6,22-15-9-7-10-16-22)23-17-11-8-12-18-23/h7-12,15-18,21,28H,13-14,19-20H2,1-6H3,(H,27,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVAJJSCZPOFP-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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